molecular formula C13H10N4O2S2 B2380925 Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797741-56-0

Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2380925
CAS No.: 1797741-56-0
M. Wt: 318.37
InChI Key: NSVARZUFWPINBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a heterocyclic compound featuring a benzothiadiazole core fused with a thiazole-substituted azetidine ring via a methanone linker. This compound is hypothesized to exhibit kinase inhibitory activity, particularly against CDK9, based on structural analogs discussed in the literature .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c18-12(8-1-2-10-11(5-8)16-21-15-10)17-6-9(7-17)19-13-14-3-4-20-13/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVARZUFWPINBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be employed to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but they often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer reactions, which can modulate the activity of various enzymes and proteins. Additionally, the compound’s unique structure enables it to bind to specific receptors or active sites, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Reference
Target Compound Benzo[c][1,2,5]thiadiazole 3-(Thiazol-2-yloxy)azetidin-1-yl ~310 (estimated) High rigidity, potential CDK9 inhibition N/A
(4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone (13l) Benzo[c][1,2,5]oxadiazole 4-Amino-2-(methylthio)thiazole 293.0 [(M+H)+] CDK9 inhibition, lower logP due to oxadiazole
2-(Benzo[c][1,2,5]thiadiazol-5-yl)-2,3-dihydroquinazolin-4(1H)-one (42) Benzo[c][1,2,5]thiadiazole Dihydroquinazolinone 282.32 Cytotoxic activity, higher melting point (216–218°C)
(exo-2-Aminonorbornane-substituted analog (14o)) Benzo[c][1,2,5]oxadiazole exo-Bicyclo[2.2.1]heptan-2-yl ~330 (estimated) Bulky substituent reduces synthetic yield (33%)
TDMA (1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine) Benzo[c][1,2,5]thiadiazole N-Methylpropan-2-amine ~225 (estimated) MDMA bioisostere, low synthetic yield (6%)

Electronic and Pharmacokinetic Properties

  • Benzothiadiazole vs. Benzoxadiazole : The sulfur atom in the target compound enhances electron-withdrawing capacity compared to oxygen in oxadiazole analogs (e.g., 13l). This may improve binding to ATP pockets in kinases like CDK9 by strengthening dipole interactions .
  • Azetidine-Thiazolyloxy Group: The azetidine ring introduces strain, limiting conformational flexibility, while the thiazolyloxy group provides hydrogen-bond acceptors. This contrasts with compound 42’s dihydroquinazolinone ring, which offers planar aromaticity but less stereochemical complexity .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The thiazolyloxy-azetidine group in the target compound may improve kinase selectivity over simpler amines (e.g., TDMA) or rigid bicyclic systems (e.g., 14o) .
  • Thermodynamic Stability : High melting points in compound 42 suggest that benzothiadiazole derivatives exhibit strong crystallinity, which could translate to favorable stability in the target compound .

Biological Activity

The compound Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Weight : 252.31 g/mol
  • Molecular Formula : C_{12}H_{10}N_{4}OS

Structure

The compound features a benzo[c][1,2,5]thiadiazole core linked to a thiazolyl group through an azetidine ring. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzo[c][1,2,5]thiadiazole derivatives. For instance, compounds derived from this scaffold have shown significant activity against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli1550
S. aureus1825
P. aeruginosa12100

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the TGF-β signaling pathway, which is critical in tumor growth and metastasis.

Case Study: TGF-β Inhibition

A study demonstrated that derivatives of benzo[c][1,2,5]thiadiazole effectively inhibited TGF-β-induced epithelial-mesenchymal transition (EMT) in cancer cells. The results showed a reduction in cell migration and invasion, indicating potential therapeutic applications in cancer treatment .

The biological activity of benzo[c][1,2,5]thiadiazole derivatives can be attributed to their ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that these compounds can modulate receptor activity related to tumor growth factors.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further investigation is required to fully understand its safety profile. Toxicological assessments are crucial for determining the therapeutic window and potential side effects.

Q & A

Q. What are the critical steps and optimized conditions for synthesizing Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to link the benzo[c][1,2,5]thiadiazole core with the azetidine-thiazole moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while temperature control (60–100°C) minimizes side reactions .
  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) improves yield in coupling steps .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization, and how should they be applied?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and confirm connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 397.47 for C₁₈H₁₅N₅O₂S₂) and detects impurities .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C) confirm functional groups .

Q. How can researchers assess the purity and stability of this compound under varying conditions?

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) .
  • Stability Testing :
    • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C identifies decomposition points .
    • pH Stability : Incubate in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent Variation : Systematically modify the thiazole-azetidine linker (e.g., alkylation, halogenation) and test against targets (e.g., kinases, antimicrobial assays) .
  • Bioisosteric Replacement : Replace the thiadiazole core with oxadiazole or triazole moieties to assess potency shifts .
  • Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate substituent electronegativity/logP with IC₅₀ values .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Standardization : Normalize protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Metabolic Stability Testing : Compare in vitro (microsomal assays) vs. in vivo (rodent models) data to identify pharmacokinetic discrepancies .
  • Target Profiling : Use proteome-wide affinity chromatography to confirm off-target effects .

Q. How can computational methods guide drug design for this compound?

  • Docking Studies : Simulate binding to targets (e.g., CDK9) using AutoDock Vina and validate with mutagenesis (e.g., K48A mutation in ATP-binding pockets) .
  • Molecular Dynamics (MD) : Analyze ligand-protein stability over 100-ns simulations (e.g., RMSD <2 Å indicates stable binding) .
  • ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

Q. What in vitro models are suitable for evaluating therapeutic potential?

  • Anticancer Activity : MTT assays on HeLa or MCF7 cells with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution (MIC <10 µg/mL against S. aureus or E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) .

Q. How can selective functionalization of the azetidine-thiazole moiety be achieved?

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to shield azetidine nitrogen during thiazole coupling .
  • Regioselective Alkylation : Employ bulky bases (e.g., LDA) to direct alkylation to the azetidine oxygen .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition for late-stage diversification .

Q. How are mechanistic studies designed to validate target engagement?

  • Binding Affinity : Surface plasmon resonance (SPR) with immobilized targets (KD <1 µM indicates high affinity) .
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization post-treatment .
  • RNA Interference : Knockdown suspected targets (e.g., CDK9) and assess rescue of compound effects .

Q. What are common synthetic impurities, and how are they mitigated?

  • Byproducts : Unreacted starting materials (e.g., azetidine precursors) detected via TLC (Rf ~0.3 in EtOAc) .
  • Oxidation Products : Thiazole sulfoxides form under aerobic conditions; use degassed solvents and inert atmospheres .
  • Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of core to linker) and employ scavengers (e.g., silica gel) during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.